

Spectroscopic Profile of 2-Amino-1,2-diphenylethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

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This guide provides an in-depth overview of the spectroscopic data for **2-Amino-1,2-diphenylethanol**, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the ^1H and ^{13}C NMR data for **2-Amino-1,2-diphenylethanol**.

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15 - 7.35	m	10H	Aromatic protons (2 x C_6H_5)
4.85	d	1H	CH-OH
4.25	d	1H	CH-NH ₂
2.50	br s	3H	NH ₂ and OH

Table 1: ^1H NMR spectral data for **2-Amino-1,2-diphenylethanol**.

¹³C NMR Data

Chemical Shift (ppm)	Assignment
142.8	Aromatic C
140.5	Aromatic C
128.4	Aromatic CH
128.2	Aromatic CH
127.8	Aromatic CH
127.1	Aromatic CH
77.5	CH-OH
60.8	CH-NH ₂

Table 2: ¹³C NMR spectral data for **2-Amino-1,2-diphenylethanol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of **2-Amino-1,2-diphenylethanol** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3370 - 3280	Strong, Broad	O-H and N-H stretching
3060 - 3030	Medium	Aromatic C-H stretching
2920 - 2850	Medium	Aliphatic C-H stretching
1600, 1495, 1450	Medium to Strong	Aromatic C=C stretching
1060	Strong	C-O stretching
760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Table 3: Key IR absorption bands for **2-Amino-1,2-diphenylethanol**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **2-Amino-1,2-diphenylethanol** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
213	5	[M] ⁺ (Molecular Ion)
107	100	[C ₇ H ₇ O] ⁺ / [C ₆ H ₅ CHOH] ⁺
106	95	[C ₇ H ₆ O] ⁺ / [C ₆ H ₅ CO] ⁺
79	30	[C ₆ H ₇] ⁺
77	40	[C ₆ H ₅] ⁺

Table 4: Mass spectrometry data for **2-Amino-1,2-diphenylethanol**.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AC-300 or similar 300 or 400 MHz NMR spectrometer was used. [\[3\]](#)[\[4\]](#)
- Sample Preparation: A few milligrams of the **2-Amino-1,2-diphenylethanol** sample were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, typically 16-32 scans were accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024) were required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

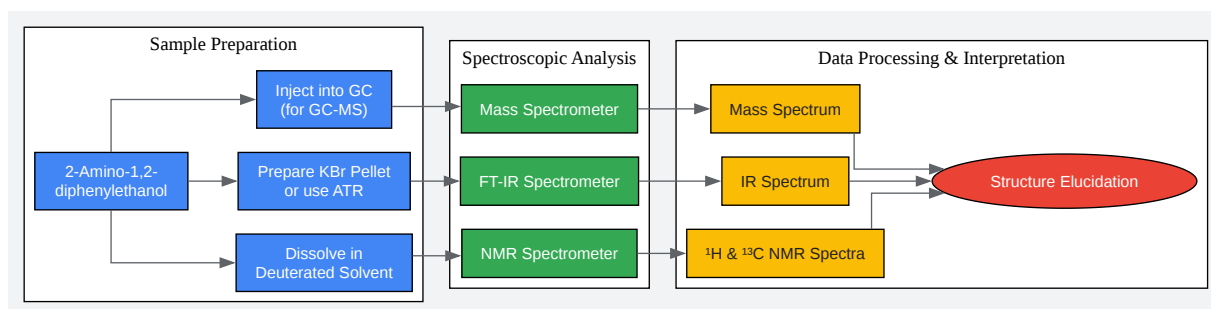
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument was utilized. [\[3\]](#)[\[4\]](#)
- Sample Preparation:
 - KBr Wafer Technique: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. [\[3\]](#)[\[4\]](#)
 - Attenuated Total Reflectance (ATR): A small amount of the sample was placed directly on the ATR crystal (e.g., DuraSamplIR II). [\[3\]](#)[\[4\]](#)
- Data Acquisition: The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct infusion mass spectrometer was used.
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
- Data Acquisition: The mass spectrum was recorded over a mass range (e.g., m/z 40-400). The resulting spectrum shows the relative abundance of different fragment ions.

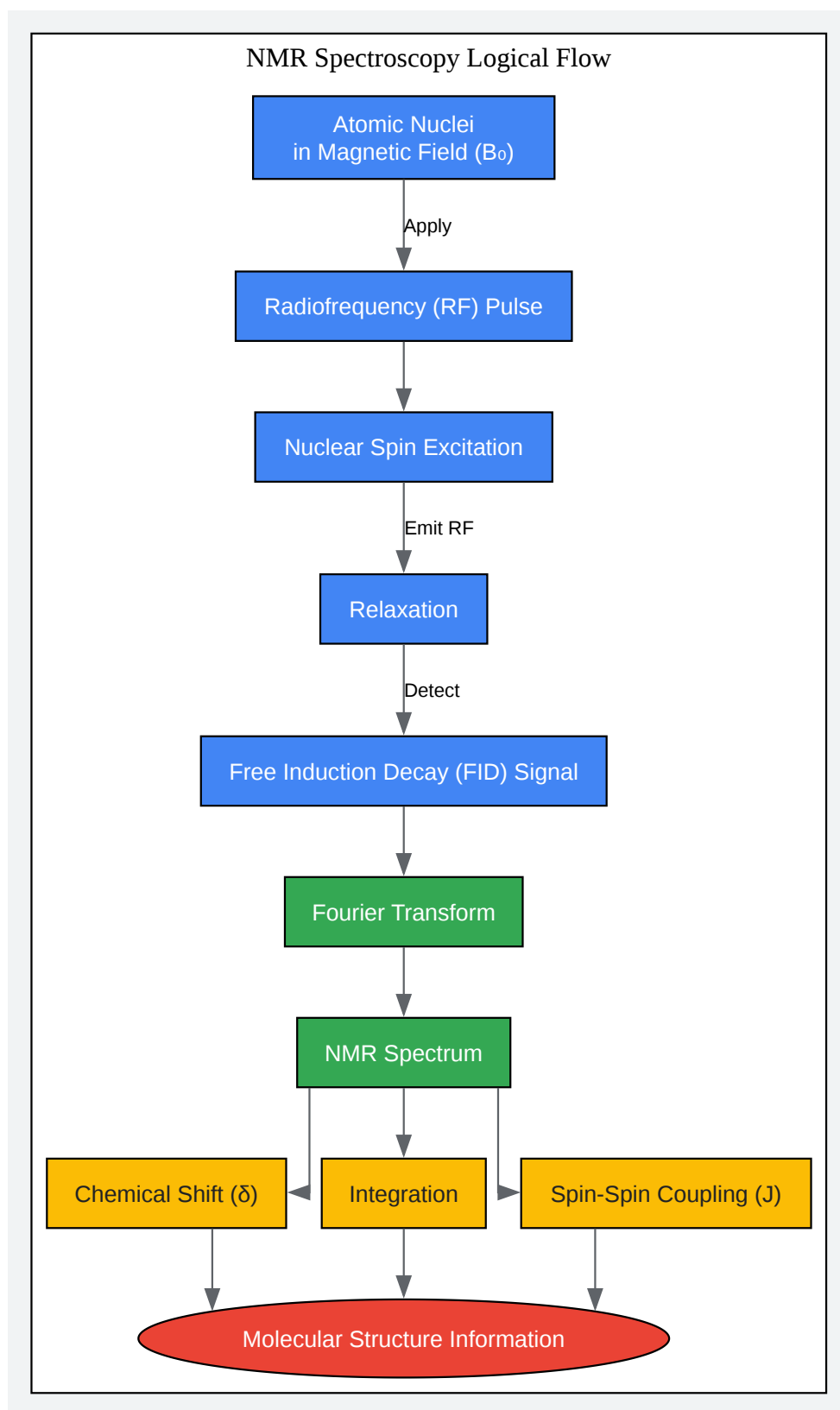
Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Figure 1: General workflow for the spectroscopic analysis of **2-Amino-1,2-diphenylethanol**.**



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Figure 2: Logical flow diagram of Nuclear Magnetic Resonance (NMR) spectroscopy.**

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